Cas no 28867-76-7 ((E,E)-bis(phenylmethylidene)hydrazine)

(E,E)-bis(phenylmethylidene)hydrazine is a hydrazone-based compound characterized by its conjugated double-bond structure, featuring two phenylmethylidene groups symmetrically attached to a central hydrazine core. This configuration imparts notable stability and potential utility in coordination chemistry, where it may serve as a versatile ligand for metal complexation. Its rigid, planar geometry and electron-rich aromatic systems make it suitable for applications in organic synthesis, particularly in the formation of heterocyclic frameworks. The compound’s well-defined molecular structure also facilitates studies in supramolecular chemistry and material science. Its synthetic accessibility and functional group compatibility further enhance its relevance in research and industrial applications.
(E,E)-bis(phenylmethylidene)hydrazine structure
28867-76-7 structure
商品名:(E,E)-bis(phenylmethylidene)hydrazine
CAS番号:28867-76-7
MF:C14H12N2
メガワット:208.25848
CID:254513
PubChem ID:5324610

(E,E)-bis(phenylmethylidene)hydrazine 化学的及び物理的性質

名前と識別子

    • Benzaldehyde,(2E)-2-(phenylmethylene)hydrazone, [C(E)]-
    • BENZALDEHYDE AZINE
    • (1E,2E)-1,2-dibenzylidenehydrazine
    • (E,E)-benzalazine
    • benzalazine
    • benzaldehyde benzylidenehydrazone
    • BENZYLIDENE AZINE
    • DIBENZALHYDRAZINE
    • dibenzylidenehydrazine
    • EUSOLEX T-ECO
    • EUSOLEX T-S
    • N,N'-DIBENZALHYDRAZINE
    • s-trans-N(1),N(2)-bis(benzylidene)azine
    • trans,trans-Benzalazine
    • (E,E)-bis(phenylmethylidene)hydrazine
    • Benzylideneazine
    • Benzaldehyde, 2-(phenylmethylene)hydrazone
    • CHEMBL3199194
    • 588-68-1
    • NSC-3269
    • BENZALDEHYDEAZINE
    • AE-641/00788022
    • Benzaldehyde,(2E)-2-(phenylmethylene)hydrazone,[c(E)]-
    • 1-Benzaldehyde Azine
    • Benzaldehyde, (phenylmethylene)hydrazone
    • F0777-1172
    • A832049
    • CHEBI:108138
    • Benzaldazin
    • 1,2-Di(benzylidene)hydrazine
    • BS-17164
    • CS-0166824
    • (E)-N-[(E)-Benzylideneamino]-1-phenylmethanimine
    • Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]-
    • AKOS001043099
    • 1,4-Diphenyl-2,3-diaza-1,3-butadiene
    • Z56869044
    • NCGC00246047-01
    • benzaldehyde [(1E)-phenylmethylene]hydrazone
    • Benzaldehyde [(E)-phenylmethylidene]hydrazone
    • NSC 3269
    • Benzaldazine
    • Benzaldehyde, azine
    • Eusolex 6653
    • CWLGEPSKQDNHIO-JOBJLJCHSA-N
    • N-(benzylideneamino)-1-phenylmethanimine
    • N,N'-DIBENZYLIDENE-HYDRAZINE
    • MFCD00016876
    • G68LHD5XNY
    • InChI=1/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12
    • EN300-11689200
    • N-[(E)-benzylideneamino]-1-phenyl-methanimine
    • Dibenzalazine
    • benzaldehyde, [(1E)-phenylmethylene]hydrazone
    • AKOS025310008
    • bis(phenylmethylidene)hydrazine
    • MLS001004856
    • Benzaldehyde [phenylmethylidene]hydrazone #
    • 1,2-Dibenzylidenehydrazine
    • NSC3269
    • 28867-76-7
    • EN300-1644587
    • 1,4-Diphenylformalazine
    • SMR000348448
    • B0006
    • MDL: MFCD00016876
    • インチ: InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12+
    • InChIKey: CWLGEPSKQDNHIO-JOBJLJCHSA-N
    • ほほえんだ: C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 208.10000
  • どういたいしつりょう: 208.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 24.7Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1345 (rough estimate)
  • ゆうかいてん: 92-93 °C(lit.)
  • ふってん: 337.46°C (rough estimate)
  • 屈折率: 1.6152 (estimate)
  • PSA: 24.72000
  • LogP: 3.13960
  • ようかいせい: 未確定

(E,E)-bis(phenylmethylidene)hydrazine セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38

(E,E)-bis(phenylmethylidene)hydrazine 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

(E,E)-bis(phenylmethylidene)hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1644587-5.0g
(E,E)-bis(phenylmethylidene)hydrazine
28867-76-7 95%
5.0g
$21.0 2023-07-10
Enamine
EN300-1644587-10.0g
(E,E)-bis(phenylmethylidene)hydrazine
28867-76-7 95%
10.0g
$22.0 2023-07-10
eNovation Chemicals LLC
Y1232494-1g
Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]-
28867-76-7 99%
1g
$140 2024-06-06
TRC
B183748-10g
Benzalazine
28867-76-7
10g
$ 65.00 2022-06-07
Life Chemicals
F0777-1172-2.5g
(E,E)-bis(phenylmethylidene)hydrazine
28867-76-7 95%+
2.5g
$40.0 2023-09-07
Enamine
EN300-1644587-0.1g
(E,E)-bis(phenylmethylidene)hydrazine
28867-76-7 95%
0.1g
$19.0 2023-07-10
Enamine
EN300-1644587-0.25g
(E,E)-bis(phenylmethylidene)hydrazine
28867-76-7 95%
0.25g
$19.0 2023-07-10
Life Chemicals
F0777-1172-0.25g
(E,E)-bis(phenylmethylidene)hydrazine
28867-76-7 95%+
0.25g
$18.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216811-25g
(E),(E)-Benzalazine
28867-76-7 98%
25g
¥1222.00 2024-05-20
A2B Chem LLC
AF28566-5g
Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]-
28867-76-7 99%
5g
$45.00 2024-04-20

(E,E)-bis(phenylmethylidene)hydrazine 合成方法

(E,E)-bis(phenylmethylidene)hydrazine 関連文献

(E,E)-bis(phenylmethylidene)hydrazineに関する追加情報

(E,E)-bis(phenylmethylidene)hydrazine (CAS No. 28867-76-7): A Comprehensive Overview

(E,E)-bis(phenylmethylidene)hydrazine, with the CAS number 28867-76-7, is a significant compound in the field of organic chemistry and medicinal chemistry. This compound, also known as 1,2-bis(phenylmethylene)hydrazine, has garnered considerable attention due to its unique structural properties and potential applications in various scientific and industrial domains.

The molecular structure of (E,E)-bis(phenylmethylidene)hydrazine consists of two phenylmethylene groups attached to a hydrazine core. The E,E configuration indicates that both double bonds are in the trans position, which imparts specific stereochemical characteristics to the molecule. This configuration is crucial for its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.

Recent studies have highlighted the versatility of (E,E)-bis(phenylmethylidene)hydrazine in various chemical reactions. For instance, it has been used as a key intermediate in the synthesis of heterocyclic compounds, which are fundamental building blocks in pharmaceuticals and agrochemicals. The hydrazine moiety can undergo a variety of transformations, including condensation reactions, cycloadditions, and oxidative processes, leading to the formation of complex molecular architectures.

In the realm of medicinal chemistry, (E,E)-bis(phenylmethylidene)hydrazine has shown promise as a scaffold for the development of new therapeutic agents. Research has demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For example, studies have explored its activity against kinases, proteases, and G protein-coupled receptors (GPCRs), which are important targets in cancer, neurodegenerative disorders, and cardiovascular diseases.

The pharmacological properties of (E,E)-bis(phenylmethylidene)hydrazine have been investigated through both in vitro and in vivo experiments. In vitro assays have revealed its ability to modulate cellular signaling pathways and induce apoptosis in cancer cells. In vivo studies using animal models have further validated its therapeutic potential by demonstrating its efficacy in reducing tumor growth and improving survival rates.

Beyond its direct biological activity, (E,E)-bis(phenylmethylidene)hydrazine has also been utilized as a ligand for metal complexes. These complexes exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and materials science. For instance, metal complexes derived from (E,E)-bis(phenylmethylidene)hydrazine have been employed as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high selectivity.

The synthesis of (E,E)-bis(phenylmethylidene)hydrazine can be achieved through several routes, including condensation reactions between phenylacetaldehyde and hydrazine hydrate under controlled conditions. The choice of solvent and reaction temperature plays a critical role in achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.

In conclusion, (E,E)-bis(phenylmethylidene)hydrazine (CAS No. 28867-76-7) is a multifaceted compound with significant implications for organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.